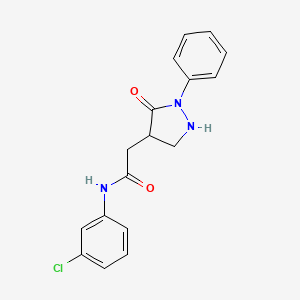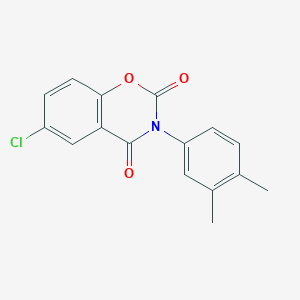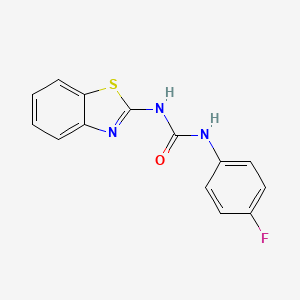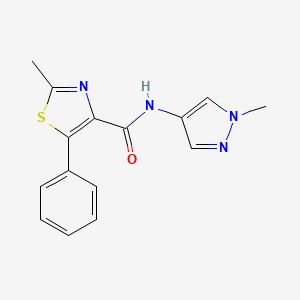![molecular formula C23H30N4OS B11033714 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11033714.png)
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound featuring a benzimidazole core, a pyrrole ring, and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The next step involves the alkylation of the benzimidazole with 2-methylpropyl bromide to introduce the 2-methylpropyl group.
The tetrahydrothiopyran ring is synthesized separately, often starting from a thiol and an appropriate ketone or aldehyde, followed by cyclization under acidic or basic conditions. The pyrrole ring is introduced through a cyclization reaction involving an amine and a diketone.
Finally, the benzimidazole and tetrahydrothiopyran intermediates are coupled via an acetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the benzimidazole and pyrrole rings can participate in reduction reactions, potentially altering their electronic properties.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzimidazole or pyrrole rings.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole and pyrrole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrole and tetrahydrothiopyran moieties may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole, which are used as proton pump inhibitors and antihelmintics, respectively.
Pyrrole derivatives: Such as tolmetin, an anti-inflammatory drug.
Thiopyran derivatives: Less common but can be found in some specialized applications.
Uniqueness
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
This compound’s structural complexity and potential for diverse chemical reactivity make it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H30N4OS |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C23H30N4OS/c1-18(2)17-27-20-8-4-3-7-19(20)25-21(27)16-24-22(28)15-23(9-13-29-14-10-23)26-11-5-6-12-26/h3-8,11-12,18H,9-10,13-17H2,1-2H3,(H,24,28) |
InChI Key |
CNSDBJIPTPJUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033645.png)
![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)
![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
![2-Methoxy-4-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B11033669.png)

![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11033680.png)


![methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11033695.png)
![2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11033709.png)
![4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033711.png)

![(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11033719.png)
